2-[7-(Chlorosulfonyl)-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-2-yl]acetic acid
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Overview
Description
2-[7-(Chlorosulfonyl)-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-2-yl]acetic acid is a complex organic compound with the molecular formula C₈H₆ClN₃O₅S. It is primarily used in research settings and has various applications in chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-(Chlorosulfonyl)-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-2-yl]acetic acid involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the pyrrolo[1,2-d][1,2,4]triazin-2-yl core: This is achieved through cyclization reactions involving appropriate precursors.
Introduction of the chlorosulfonyl group: This step involves the chlorosulfonation of the pyrrolo[1,2-d][1,2,4]triazin-2-yl core under controlled conditions.
Attachment of the acetic acid moiety: This is typically done through esterification or amidation reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the synthesis would follow similar steps as outlined above, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
2-[7-(Chlorosulfonyl)-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-2-yl]acetic acid can undergo various chemical reactions, including:
Substitution reactions: The chlorosulfonyl group can be substituted with other nucleophiles.
Reduction reactions: The oxo group can be reduced to hydroxyl groups under appropriate conditions.
Oxidation reactions: The compound can be further oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Reduction reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Oxidation reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while reduction and oxidation reactions can modify the existing functional groups .
Scientific Research Applications
2-[7-(Chlorosulfonyl)-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-2-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[7-(Chlorosulfonyl)-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-2-yl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2-[7-(Chlorosulfonyl)-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-2-yl]propionic acid
- 2-[7-(Chlorosulfonyl)-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-2-yl]butyric acid
Uniqueness
2-[7-(Chlorosulfonyl)-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-2-yl]acetic acid is unique due to its specific structural features, such as the chlorosulfonyl group and the pyrrolo[1,2-d][1,2,4]triazin-2-yl core. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for research .
Properties
Molecular Formula |
C8H6ClN3O5S |
---|---|
Molecular Weight |
291.67 g/mol |
IUPAC Name |
2-(7-chlorosulfonyl-1-oxopyrrolo[1,2-d][1,2,4]triazin-2-yl)acetic acid |
InChI |
InChI=1S/C8H6ClN3O5S/c9-18(16,17)5-1-6-8(15)12(3-7(13)14)10-4-11(6)2-5/h1-2,4H,3H2,(H,13,14) |
InChI Key |
AIUZWSIOTZLJDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=O)N(N=CN2C=C1S(=O)(=O)Cl)CC(=O)O |
Origin of Product |
United States |
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